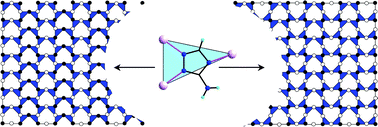Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
Dalton Transactions Pub Date: 2007-08-21 DOI: 10.1039/B706829H
Abstract
Crystals of a cobalt(II) 3-amino-1,2,4-triazolate; Co2Cl(C2N4H3)3, 1 can be formed from a hydrothermal synthesis.


Recommended Literature
- [1] The fundamental relation between electrohelicity and molecular optical activity†
- [2] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction
- [3] Coordination of a chiral tin(ii) cation bearing a bis(oxazoline) ligand with tetrahydrofuran derivatives†
- [4] Correction: Conversion of landfill gas to liquid fuels through a TriFTS (tri-reforming and Fischer–Tropsch synthesis) process: a feasibility study
- [5] Thermodynamic parameters of the pedal motion in the crystal structures of two bromomethylated azobenzenes†
- [6] A novel molecular descriptor for highly efficient (ϕTADF > 90%) transition metal TADF Au(iii) complexes†
- [7] YAG phosphor with spatially separated luminescence centers†
- [8] Contents
- [9] Back cover
- [10] An artificial ruthenium-containing β-barrel protein for alkene–alkyne coupling reaction†










